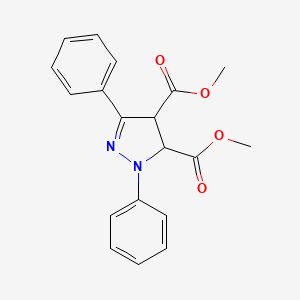![molecular formula C14H22Cl2N2 B3820540 1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B3820540.png)
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Übersicht
Beschreibung
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as THIP dihydrochloride and has been synthesized using different methods over the years.
Wirkmechanismus
THIP dihydrochloride acts as a selective agonist of the GABA(A) receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABAergic neurotransmission in the central nervous system. By binding to the GABA(A) receptor, THIP dihydrochloride enhances the opening of the chloride ion channel, leading to hyperpolarization of the membrane potential and inhibition of neuronal activity.
Biochemical and Physiological Effects:
THIP dihydrochloride has been shown to produce a range of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. These effects are mediated by the activation of GABA(A) receptors in different regions of the brain and spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
THIP dihydrochloride has several advantages for lab experiments, including its high potency, selectivity, and specificity for the GABA(A) receptor. However, THIP dihydrochloride has some limitations, including its low solubility in water, which can make it difficult to prepare stock solutions for experiments.
Zukünftige Richtungen
There are several future directions for research on THIP dihydrochloride, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to explore the potential side effects and toxicity of THIP dihydrochloride, as well as its interactions with other drugs and compounds.
Wissenschaftliche Forschungsanwendungen
THIP dihydrochloride has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, THIP dihydrochloride has been used as a GABA(A) receptor agonist to study the role of GABAergic neurotransmission in the regulation of neuronal activity. In pharmacology, THIP dihydrochloride has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia. In medicinal chemistry, THIP dihydrochloride has been used as a lead compound for the development of novel GABA(A) receptor agonists with improved pharmacological properties.
Eigenschaften
IUPAC Name |
1,2,4-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-9-8-16(3)10(2)13-11-6-4-5-7-12(11)15-14(9)13;;/h4-7,9-10,13-15H,8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEDTZTUXBFKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C2C1NC3=CC=CC=C23)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate](/img/structure/B3820460.png)
![N~4~-[2-(difluoromethoxy)phenyl]-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820467.png)
![cyclohexanone O-[4-({2-[(difluoromethyl)thio]phenyl}amino)-6-(methylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B3820468.png)
![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-2-chlorobenzenesulfonamide](/img/structure/B3820478.png)
![4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3820493.png)
![8-chloro-2-methyl-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine hydrochloride](/img/structure/B3820497.png)
![4-{[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid](/img/structure/B3820500.png)
![N-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycine](/img/structure/B3820509.png)
![4-{[3-(dimethylamino)propoxy]carbonyl}-1,3-diphenyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3820516.png)



![potassium 2-[(3-methyl-2-oxido-4-isoxazolyl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B3820547.png)
![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)